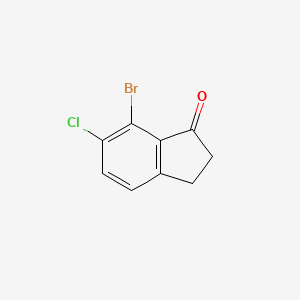

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one

描述

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated indenone derivative characterized by a bicyclic framework with bromine and chlorine substituents at positions 7 and 6, respectively. This article compares the target compound with its analogs, focusing on structural, synthetic, and functional differences.

属性

IUPAC Name |

7-bromo-6-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISLNDIXESTYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the halogenation of 2,3-dihydro-1H-inden-1-one. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: The indanone core can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the indanone core can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Substitution Products: Amino or thiol derivatives of the indanone core.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

科学研究应用

Organic Synthesis

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one serves as a versatile building block in organic synthesis. Its unique halogenation allows for various substitution reactions, making it valuable for creating more complex molecules. The compound can undergo:

- Nucleophilic substitutions : The bromine and chlorine atoms can be replaced with different nucleophiles to form new compounds.

- Cross-coupling reactions : It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that it may interact with various biological targets, potentially leading to the development of new therapeutic agents. The dual halogenation (bromine and chlorine) may enhance its reactivity and selectivity towards specific enzymes or receptors involved in disease pathways .

Biological Studies

The compound is useful in studying cellular processes and interactions. Its ability to modify biological pathways makes it a candidate for:

- Drug design : Investigating how modifications to the structure affect biological activity can lead to the development of more effective drugs.

- Biochemical assays : It can be used as a probe in assays to study enzyme activity or receptor interactions.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. By modifying the halogen substituents and evaluating their activity, researchers identified promising candidates for further development as anticancer agents.

Case Study 2: Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition suggests potential applications in metabolic disorders where enzyme regulation is critical .

作用机制

The mechanism of action of 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is primarily based on its ability to interact with biological targets through its halogenated indanone core. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or anticancer effects .

相似化合物的比较

Key Observations :

- Halogen Position : Bromine at position 7 (as in the target compound) versus position 5 (e.g., 5-Bromo-6-fluoro) alters electronic distribution and steric interactions .

- Planarity: Dihedral angles between the indenone core and substituents (e.g., 8.15° in benzylidene derivatives) impact molecular planarity and binding to biological targets .

Comparison :

Key Insights :

- Benzylidene Moieties : Derivatives with extended conjugation (e.g., DDI) show enhanced enzyme inhibition .

Physicochemical Properties

Substituents significantly alter spectral and physical characteristics:

- NMR Shifts : Nitro-substituted analogs (e.g., 2-methyl-6-nitro) exhibit distinct aromatic proton shifts (δ 8.58–7.64) .

- Melting Points : Halogenated derivatives generally have higher melting points (e.g., 64–76°C for nitro-bromo analogs ).

- Solubility : Hydroxy and methoxy groups improve aqueous solubility compared to halogens alone .

生物活性

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C₉H₆BrClO

- Molecular Weight: 245.50 g/mol

- CAS Number: 1336955-84-0

This compound features both bromine and chlorine substituents on the indanone core, which may enhance its reactivity and biological activity compared to other similar compounds.

The mechanism of action of this compound primarily involves interactions with biological targets through its halogenated structure. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This disruption can affect various biochemical pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that halogenated indanone derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structural features showed inhibition zones ranging from 18 mm to 24 mm against pathogens like Bacillus subtilis and Salmonella typhi .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cells were reported to be between 2.43 μM and 14.65 μM, indicating potent cytotoxicity .

Case Study:

In a study investigating the effects of various indanone derivatives on cancer cells, it was found that this compound caused significant apoptosis in MDA-MB-231 cells. The compound enhanced caspase activity and arrested the cell cycle at the G2/M phase at concentrations as low as 2.5 μM .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Significant | MDA-MB-231: 2.43–14.65 μM |

| 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one | Moderate | Not specified |

| 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | Low | Not specified |

The dual halogenation in this compound appears to enhance both its antimicrobial and anticancer activities compared to other derivatives.

常见问题

Q. What synthetic routes are commonly employed to prepare 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves halogenation of a dihydroindenone precursor. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution (EAS) under controlled conditions. A Friedel-Crafts acylation or directed ortho-metalation may precede halogenation to ensure regioselectivity. Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and X-ray crystallography .

Q. How can the purity and identity of this compound be verified experimentally?

High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is assessed using HPLC (>95% purity) or thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves structural features, while X-ray crystallography (using programs like SHELXL) provides unambiguous stereochemical assignments .

Q. What analytical techniques are critical for characterizing the electronic properties of this compound?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the indenone core. Infrared (IR) spectroscopy detects carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Cyclic voltammetry can probe redox behavior, particularly relevant for derivatives intended for catalytic or photochemical applications .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the synthesis or functionalization of this compound?

DFT (e.g., B3LYP/6-31G(d,p)) predicts reaction pathways, regioselectivity, and transition states. For instance, Fukui indices identify electrophilic/nucleophilic sites for halogenation. Molecular electrostatic potential (MEP) maps guide substituent placement to modulate reactivity. These computational insights reduce trial-and-error in synthetic workflows .

Q. What strategies resolve structural ambiguities in X-ray crystallography data for halogenated indenones?

Use twin refinement in SHELXL for twinned crystals. If heavy atoms (Br/Cl) cause absorption errors, apply multi-scan corrections (e.g., SADABS). For disordered regions, constrain thermal parameters and refine occupancy factors. Cross-validation with NMR data ensures accuracy .

Q. How do steric and electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl and Br groups activate the indenone core toward nucleophilic attack but deactivate the aromatic ring for electrophilic substitution. Steric hindrance from the 6- and 7-positions may limit accessibility in Suzuki-Miyaura couplings. Computational modeling (e.g., NBO analysis) quantifies these effects .

Q. What methodologies assess the biological activity of this compound derivatives?

Derivatives are screened against cancer cell lines (e.g., ovarian or prostate) via MTT assays. Kinase inhibition (e.g., FAK or JAK2) is evaluated using enzymatic assays with ATP-competitive probes. Molecular docking (AutoDock Vina) predicts binding modes, validated by SPR or ITC for affinity measurements .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be reconciled for this compound?

Dynamic processes (e.g., keto-enol tautomerism) may cause NMR signal splitting. Variable-temperature NMR or NOESY experiments detect conformational flexibility. Compare XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies arising from crystal packing vs. solution-state structures .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Halogenation steps may require hazardous reagents (e.g., Br₂ or Cl₂ gas), necessitating flow chemistry for safety. Low solubility in common solvents complicates purification; switch to mixed solvents (e.g., DCM/hexane). Optimize catalytic systems (e.g., Pd/C) to minimize metal contamination .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic substitution at the 2,3-dihydro position or indenone carbonyl group is explored. For example, replacing Br with CF₃ enhances lipophilicity, while adding hydroxyl groups improves solubility. QSAR models correlate substituent electronic parameters (σ, π) with bioactivity data from high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。